molecular formula C9H14BNO3 B2601410 2-Isopropoxy-5-methylpyridine-3-boronic acid CAS No. 2096337-70-9

2-Isopropoxy-5-methylpyridine-3-boronic acid

Cat. No.: B2601410
CAS No.: 2096337-70-9
M. Wt: 195.03
InChI Key: RKCXRNYUFIAPFW-UHFFFAOYSA-N
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Description

2-Isopropoxy-5-methylpyridine-3-boronic acid (CAS: 2096337-70-9) is a heteroaryl boronic acid derivative with a pyridine core functionalized at positions 2, 3, and 5. Its molecular formula is C₉H₁₄BNO₃, and its molecular weight is approximately 194.8 g/mol (inferred from structural analogs). The compound features an isopropoxy group (-OCH(CH₃)₂) at position 2, a methyl group (-CH₃) at position 5, and a boronic acid (-B(OH)₂) moiety at position 6. This structural configuration makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl compounds for pharmaceuticals, agrochemicals, and materials science .

The compound is commercially available with a purity of 98% (MFCD19237189) and is typically stored under controlled conditions (-20°C, sealed, moisture-free) due to the hydrolytic sensitivity of boronic acids .

Properties

IUPAC Name

(5-methyl-2-propan-2-yloxypyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO3/c1-6(2)14-9-8(10(12)13)4-7(3)5-11-9/h4-6,12-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCXRNYUFIAPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OC(C)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-5-methylpyridine-3-boronic acid typically involves the reaction of 2-isopropoxy-5-methylpyridine with a boron-containing reagent. One common method is the borylation of the pyridine derivative using a boronic ester or boronic acid under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxy-5-methylpyridine-3-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Isopropoxy-5-methylpyridine-3-boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Characteristics
This compound 2-O-iPr, 5-CH₃, 3-B(OH)₂ C₉H₁₄BNO₃ ~194.8 2096337-70-9 98% Moderate electron-donating; sterically hindered
2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid 2-O-iPr, 5-CF₃, 3-B(OH)₂ C₉H₁₁BF₃NO₃ 249.00 1218790-67-0 96% Strong electron-withdrawing (CF₃); enhanced coupling reactivity
5-Chloro-6-isopropoxypyridine-3-boronic acid 5-Cl, 6-O-iPr, 3-B(OH)₂ C₈H₁₀BClNO₃ ~217.4 1150114-69-4 N/A Electron-withdrawing (Cl); potential for nucleophilic substitution
6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride 4-CH₃, 6-O-iPr, 3-B(OH)₂ (HCl salt) C₉H₁₄BClNO₃ 237.5 (salt) 2377605-84-8 96% Improved solubility due to HCl salt; positional isomerism

Key Observations:

Electron-Withdrawing Groups (e.g., -CF₃, -Cl): The trifluoromethyl group in the analog (CAS: 1218790-67-0) enhances electrophilicity, accelerating Suzuki couplings but increasing sensitivity to hydrolysis . Chlorine at position 5 (CAS: 1150114-69-4) offers a balance between reactivity and versatility for subsequent functionalization .

Steric Considerations :

  • The isopropoxy group at position 2 introduces steric bulk, which may hinder access to the boronic acid in coupling reactions. This contrasts with smaller substituents like methoxy (-OCH₃), which improve reaction kinetics .

Reactivity in Cross-Coupling Reactions

  • Target Compound : Demonstrates moderate reactivity in Suzuki-Miyaura reactions due to steric hindrance from the isopropoxy group. Optimal conditions may require elevated temperatures or bulky ligands .
  • Trifluoromethyl Analog : The -CF₃ group activates the boronic acid, enabling faster couplings under milder conditions. This compound is preferred for electron-deficient aryl halides .
  • Chlorinated Analog : The -Cl substituent allows post-coupling modifications (e.g., nucleophilic substitution), expanding synthetic utility .

Stability and Handling

  • Hydrolytic Sensitivity : All boronic acids in this class require anhydrous storage. The target compound’s methyl and isopropoxy groups provide slight stabilization compared to the more electrophilic trifluoromethyl analog .
  • Salt Forms : Hydrochloride salts (e.g., 6-isopropoxy-4-methylpyridine-3-boronic acid hydrochloride) improve solubility in polar solvents, facilitating handling in aqueous mixtures .

Biological Activity

2-Isopropoxy-5-methylpyridine-3-boronic acid is a compound belonging to the class of boronic acids, which are known for their diverse biological activities and applications in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C9H13BNO3C_9H_{13}BNO_3, with a molecular weight of approximately 183.01 g/mol. The compound features a pyridine ring substituted with an isopropoxy group and a boronic acid functional group, which is crucial for its reactivity and biological interactions.

Mechanisms of Biological Activity

Boronic acids, including this compound, are recognized for their ability to interact with various biological targets. The primary mechanisms through which these compounds exhibit biological activity include:

  • Enzyme Inhibition : Boronic acids can act as inhibitors of proteases and glycosidases, making them valuable in the development of therapeutic agents for diseases such as cancer and diabetes .
  • Antiviral Activity : Some studies have indicated that derivatives of boronic acids may inhibit viral replication by targeting specific viral enzymes .
  • Antioxidant Properties : Certain boronic compounds have demonstrated antioxidant activities, potentially contributing to their protective effects against oxidative stress in cells .

Case Study 1: Enzyme Inhibition

Research has shown that boronic acids can effectively inhibit dihydroorotate dehydrogenase (DHODH), an enzyme implicated in the proliferation of certain cancer cells. A study evaluated various derivatives and found that modifications in the structure significantly impacted their inhibitory potency. For example, compounds with specific substituents exhibited enhanced inhibition of DHODH, suggesting that this compound could be optimized for similar applications .

CompoundpMIC (nM)Comments
6q7.0Highly active against viral replication
6u5.9Less active than cyclopropyl analogue

Case Study 2: Antioxidant Activity

In vitro studies have assessed the antioxidant capacity of various boronic acid derivatives. For instance, one study reported that a related compound exhibited significant free radical scavenging activity with an IC50 value indicating effective protection against oxidative damage . While specific data on this compound's antioxidant activity is limited, its structural similarities suggest potential for similar effects.

Summary of Biological Activities

Activity TypeEvidence/Findings
Enzyme InhibitionEffective against DHODH; structure-dependent activity
Antiviral ActivityPotential inhibition of viral replication
Antioxidant ActivityRelated compounds show significant free radical scavenging

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